molecular formula C25H26N2O3S B2574505 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide CAS No. 954679-67-5

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide

Cat. No.: B2574505
CAS No.: 954679-67-5
M. Wt: 434.55
InChI Key: MXMNJUYGAFXNAE-UHFFFAOYSA-N
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Description

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is a complex organic compound that features a phenyl group, a tosyl-protected tetrahydroisoquinoline, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide can undergo several types of chemical reactions:

    Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The tosyl group can be substituted with other functional groups under nucleophilic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or borane.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Various substituted tetrahydroisoquinolines.

Scientific Research Applications

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its derivatives can be used to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The tosyl group can act as a protecting group, allowing selective reactions at other sites of the molecule.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydroisoquinoline Derivatives: These compounds share the tetrahydroisoquinoline core and have similar biological activities.

    Phenylpropanoic Acid Derivatives: These compounds share the phenylpropanoic acid moiety and are used in various synthetic applications.

Uniqueness

3-phenyl-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide is unique due to the combination of its structural features, which allows for diverse chemical reactivity and potential biological activity. The presence of the tosyl group provides a handle for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3S/c1-19-7-12-24(13-8-19)31(29,30)27-16-15-21-10-11-23(17-22(21)18-27)26-25(28)14-9-20-5-3-2-4-6-20/h2-8,10-13,17H,9,14-16,18H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMNJUYGAFXNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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